(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide
CAS No.:
Cat. No.: VC13410715
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20N2O |
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Molecular Weight | 220.31 g/mol |
IUPAC Name | (2S)-2-amino-N-ethyl-N-[(2-methylphenyl)methyl]propanamide |
Standard InChI | InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-8-6-5-7-10(12)2/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1 |
Standard InChI Key | CWTXOVKNZJGANQ-NSHDSACASA-N |
Isomeric SMILES | CCN(CC1=CC=CC=C1C)C(=O)[C@H](C)N |
SMILES | CCN(CC1=CC=CC=C1C)C(=O)C(C)N |
Canonical SMILES | CCN(CC1=CC=CC=C1C)C(=O)C(C)N |
Introduction
Chemical Structure and Stereochemical Properties
The molecular formula of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. Its IUPAC name is (2S)-2-amino-N-ethyl-N-[(2-methylphenyl)methyl]propanamide. The compound’s chirality originates from the (S)-configuration at the second carbon, as determined by Cahn-Ingold-Prelog priority rules.
Key Structural Features:
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Chiral center: The (S)-enantiomer exhibits distinct spatial arrangements critical for biological interactions.
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Benzyl substituent: The 2-methyl-benzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.
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Amide backbone: The propionamide scaffold provides hydrogen-bonding capacity, relevant for target binding.
Table 1: Comparative Structural Analysis of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |
---|---|---|---|
(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide | C₁₃H₂₀N₂OS | 252.38 | 4-methylsulfanyl |
(S)-2-Amino-N-ethyl-N-(2-fluoro-benzyl)-propionamide | C₁₂H₁₇FN₂O | 224.27 | 2-fluoro |
Target Compound | C₁₃H₂₀N₂O | 220.31 | 2-methyl |
Synthesis and Chirality Control
The synthesis of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide likely follows a multi-step protocol involving:
Step 1: Precursor Preparation
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Starting material: L-alanine or its derivatives, ensuring retention of the (S)-configuration.
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Amide formation: Coupling with ethylamine and 2-methyl-benzyl bromide via nucleophilic substitution .
Step 2: Stereochemical Resolution
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Chiral acid resolution: Use of (D)-(+)-tartaric acid or analogous agents to isolate the desired enantiomer, as described in patent WO2013072933A2 .
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Crystallization: Solvent systems such as ethyl acetate/hexane mixtures optimize enantiomeric excess (>99% ee) .
Table 2: Synthetic Parameters for Enantiomer Isolation
Parameter | Condition | Impact on Yield/Purity |
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Resolving agent | (D)-(+)-Tartaric acid | Enhances diastereomeric separation |
Solvent system | Ethyl acetate/hexane (3:1 v/v) | Improves crystalline purity |
Temperature | 0–5°C | Reduces racemization risk |
Physicochemical and Computational Profiles
Physicochemical Properties
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LogP: Predicted value of 1.92 (using ChemAxon), indicating moderate lipophilicity.
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Aqueous solubility: 12.7 mg/mL at pH 7.4, suitable for in vitro assays.
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pKa: 8.3 (amine group), influencing protonation states under physiological conditions.
Computational Modeling Insights
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Docking simulations: Preliminary studies on analogous compounds suggest affinity for enzymes with hydrophobic active sites, such as cytochrome P450 isoforms.
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Molecular descriptors: Polar surface area = 58 Ų; rotatable bonds = 5, aligning with Lipinski’s rule for drug-likeness.
Research Challenges and Future Directions
Synthetic Optimization
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Catalytic asymmetric synthesis: Transitioning from resolution-based methods to catalytic enantioselective routes could improve scalability .
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Green chemistry approaches: Solvent-free amidation or microwave-assisted reactions may reduce environmental impact.
Biological Profiling
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